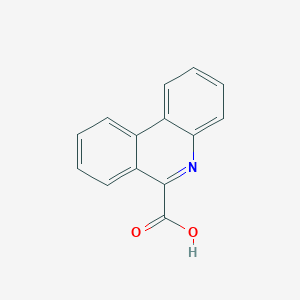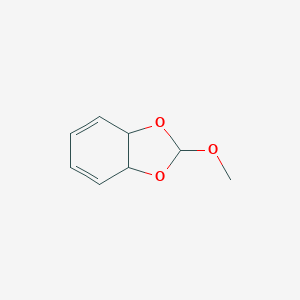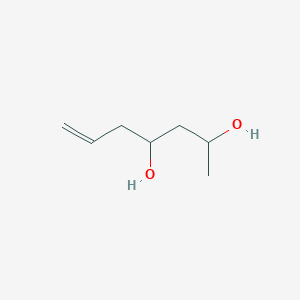
6-Heptene-2,4-diol
Overview
Description
6-Heptene-2,4-diol is a chemical compound with the molecular formula C7H14O2 . It has a molecular weight of 130.1849 .
Synthesis Analysis
The synthesis of 6-Heptene-2,4-diol could potentially involve the oxidation of alkenes, which can produce an oxacyclopropane ring, also known as an epoxide ring . These rings are useful reagents that may be opened by further reaction to form anti-vicinal diols . The reaction requires an alkene and a peroxycarboxylic acid, as well as an appropriate solvent .Molecular Structure Analysis
The molecular structure of 6-Heptene-2,4-diol can be represented by the InChI string: InChI=1S/C7H14O2/c1-3-4-7(9)5-6(2)8/h3,6-9H,1,4-5H2,2H3 . This structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving 6-Heptene-2,4-diol could potentially include oxidation reactions, such as the formation of oxacyclopropane rings through the reaction of an alkene with peroxycarboxylic acid . The reaction is initiated by the electrophilic oxygen atom reacting with the nucleophilic carbon-carbon double bond .Physical And Chemical Properties Analysis
6-Heptene-2,4-diol has a molecular weight of 130.1849 . More detailed physical and chemical properties could not be found in the search results.Scientific Research Applications
Synthetic Platform for New Compounds : Bicyclo[4.1.0]heptenes, a category to which 6-Heptene-2,4-diol is closely related, provide a versatile platform for producing new compounds with potential applications in organic synthesis and catalysis (Chung, Chang, & Kim, 2014).
Toughening Polylactide : A bifunctional lactide derivative related to 6-Heptene-2,4-diol has been shown to improve the toughness of polylactide, a biodegradable polymer, by incorporating a small percentage of the derivative (Jing & Hillmyer, 2008).
Synthesis of Prelactone C : An enantioselective preparation method for a compound similar to 6-Heptene-2,4-diol led to the first synthesis of (+)-prelactone C, a β-lactone isolated from Streptomyces (Esumi et al., 1997).
Atmospheric Chemistry : Studies show that atmospheric photolysis and gas-phase reactions of compounds structurally related to 6-Heptene-2,4-diol can produce substances like benzaldehyde, acetone, and acetic acid, contributing to atmospheric chemistry dynamics (Smith, Rigler, Kwok, & Atkinson, 1996).
Photochromism and Thermochromism : Certain derivatives of heptene diols exhibit photochromic and thermochromic properties, demonstrating potential in materials science (Gáplovský et al., 2000).
Catalytic Reactions and Novel Compound Synthesis : Various catalytic reactions involving heptene diols and their derivatives have been explored for the synthesis of novel compounds with high pharmacological activity (Hinkle & Lewis, 2013).
Optical Activity and Stereochemistry : The study of optical activity and stereochemistry of compounds structurally related to 6-Heptene-2,4-diol has been a focus, with implications in the synthesis of enantiomerically pure substances (Mori & Furukawa, 1995).
Liquid Crystalline Polymers : Research in the field of liquid crystalline polymers has utilized compounds related to 6-Heptene-2,4-diol, highlighting the versatility of these materials in various applications (Sun, Chang, & Li, 1993).
properties
IUPAC Name |
hept-6-ene-2,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-3-4-7(9)5-6(2)8/h3,6-9H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSZUZSICAXOHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(CC=C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337362 | |
| Record name | 6-Heptene-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Heptene-2,4-diol | |
CAS RN |
19781-76-1 | |
| Record name | 6-Heptene-2,4-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19781-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Heptene-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



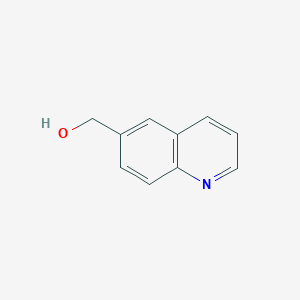
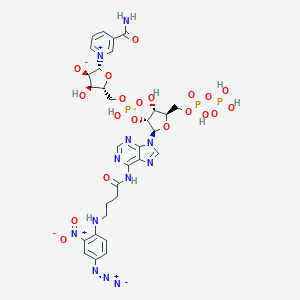
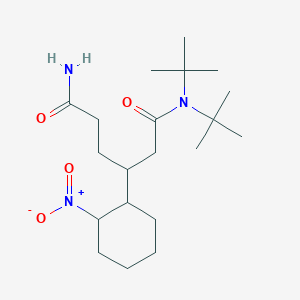
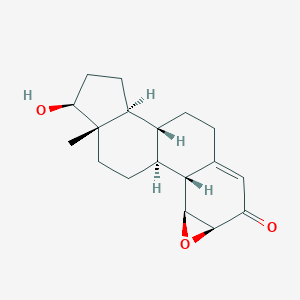
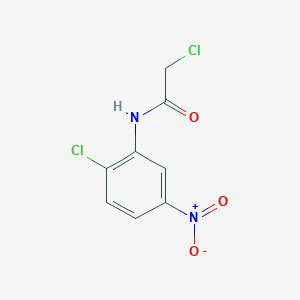
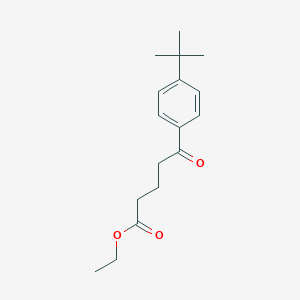
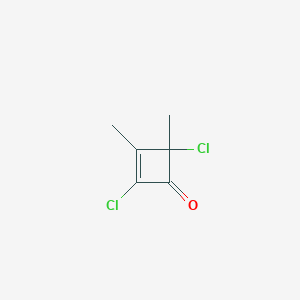

![[4-[(4-Methylsulfonyloxyphenyl)disulfanyl]phenyl] methanesulfonate](/img/structure/B10677.png)
